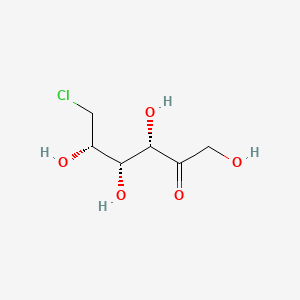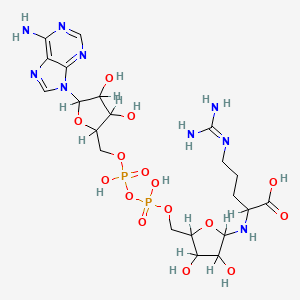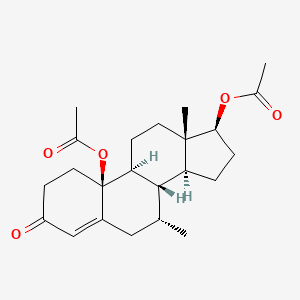
1,4-Dihydroxy-2-methylanthraquinone
Übersicht
Beschreibung
1,4-Dihydroxy-2-methylanthraquinone, also known as alizarin, is a synthetic organic compound derived from anthraquinone . It has a molecular formula of C15H10O4 . It is a red dye commonly used in the textile industry and as a histological stain in biological research .
Synthesis Analysis
The synthesis of anthraquinones in plants depends on various physiological conditions . In vitro cultures are considered as an alternative source to produce the compounds with limited availability of explants, independent of environmental conditions . Moreover, the synthesis of anthraquinones from in vitro callus, cell suspension, and organ cultures using biotechnological strategies such as the feeding of precursor or elicitors could eventually enhance the anthraquinone yield .Molecular Structure Analysis
The molecular structure of 1,4-Dihydroxy-2-methylanthraquinone consists of a three-ring structure with two hydroxyl groups attached at the 1 and 4 positions and a methyl group attached at the 2 position . The average mass of the molecule is 254.238 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dihydroxy-2-methylanthraquinone include a molecular formula of C15H10O4, an average mass of 254.238 Da, and a monoisotopic mass of 254.057907 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methodology : 1,8-Dihydroxy-4-methylanthraquinone, a related compound, was synthesized in a two-step process, involving the treatment of specific phthalide with aryne-forming conditions and subsequent demethylation, which can be informative for the synthesis of 1,4-Dihydroxy-2-methylanthraquinone (Wang, Wu, & Biehl, 2002).
Biosynthesis in Plants
- Biosynthesis in Morinda citrifolia : Studies on Morinda citrifolia revealed the biosynthesis of related anthraquinones, which could provide insights into the biosynthesis pathways of 1,4-Dihydroxy-2-methylanthraquinone (Leistner, 1973).
Antimicrobial Properties
- Antimicrobial Activity : Research on Morinda angustifolia isolated a new anthraquinone with significant antimicrobial activity against various bacteria and fungi, highlighting the potential antimicrobial applications of similar anthraquinones (Xiang, Song, Zhang, & Guo, 2008).
Optical and Redox Properties
- Optical and Mechanical Properties : Polyquinones such as poly(2-methylanthraquinone-1,4-diyl) exhibit good optical and mechanical properties, indicating potential applications in materials science (Yamamoto & Etori, 1995).
Acid-Base Indicator Use
- Use as Acid-Base Indicator : 1,4-Dihydroxyanthraquinone's potential as an acid-base indicator in certain mediums has been proposed, based on its dissociation constants and sharpness of indicator transition (Barbosa, Sánchez, & Bosch, 1984).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal and molecular structure of 1,4-dihydroxyanthraquinone has been determined, which is crucial for understanding its physical and chemical properties (Deppisch & Nigam, 1980).
Anticancer Potential
- Anticancer Activity : Related compounds such as 2,7-dihydroxy-3-methylanthraquinone have shown significant anticancer effects, suggesting possible applications for 1,4-Dihydroxy-2-methylanthraquinone in cancer treatment (Zhu et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications. The emergence of drug-resistant cancers warrants the development of new anticancer agents. The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .
Eigenschaften
IUPAC Name |
1,4-dihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHLSZPLSSDYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180541 | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2589-39-1 | |
| Record name | 1,4-Dihydroxy-2-methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-3-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9, 1,4-dihydroxy-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDROXY-3-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V02O0Q7MPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
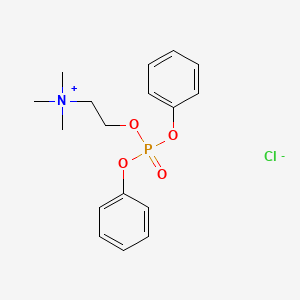
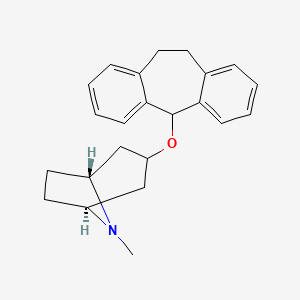

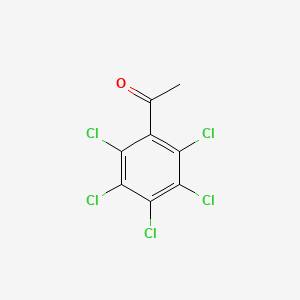
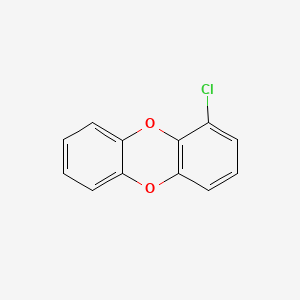
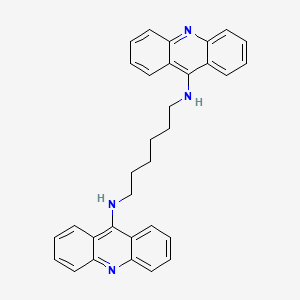


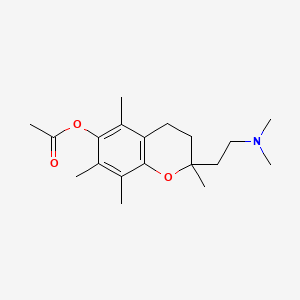
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
